2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a chemical compound that belongs to the thiazole family, which are heterocyclic compounds containing sulfur and nitrogen atoms. This specific compound is characterized by its unique structure that includes two thiazole rings and an amine group. The compound has garnered interest in various scientific fields due to its potential biological activities.
This compound falls under the classification of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of multiple functional groups in its structure enhances its potential for various applications in medicinal chemistry.
The synthesis of 2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of thiazole derivatives with appropriate amines and carboxylic acids under controlled conditions to facilitate the formation of the desired amide bond.
The molecular formula of 2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is , with a molecular weight of 310.44 g/mol .
CC(C)CCNc1nc(cs1)C(Nc1nc(C)cs1)=O
IIGUHGROBAHGQO-UHFFFAOYSA-N
The compound can participate in various chemical reactions typical for thiazole derivatives:
These reactions generally require careful control of reaction conditions such as temperature and pH to optimize yields and minimize side products.
The mechanism of action for 2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets:
Research indicates that thiazole derivatives often exhibit significant biological activity against cancer cell lines and microbial pathogens .
The compound has potential applications in several scientific fields:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3